molecular formula C11H13FO2 B13341660 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol

1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol

Katalognummer: B13341660
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: SOYDDRDMGZLXEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a 3-fluorophenoxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-fluorophenol in the presence of a suitable base and a catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) and palladium catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

    Cyclobutanol: A simpler analog without the fluorophenoxy group.

    3-Fluorophenol: Lacks the cyclobutane ring but contains the fluorophenoxy group.

    Cyclobutanone: The oxidized form of cyclobutanol.

Uniqueness: 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the 3-fluorophenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H13FO2

Molekulargewicht

196.22 g/mol

IUPAC-Name

1-[(3-fluorophenoxy)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H13FO2/c12-9-3-1-4-10(7-9)14-8-11(13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2

InChI-Schlüssel

SOYDDRDMGZLXEU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(COC2=CC(=CC=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.